Cas no 113981-49-0 ((S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one)

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 化学的及び物理的性質
名前と識別子
-
- (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
- 5-Hydroxy-7,8-dimethoxyflavanone
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-
- (2S)-5-Hydroxy-7,8-dimethoxyflavanone
- 7-O-Methyldihydrowogonin
- [ "7-O-Methyldihydrowogonin" ]
- (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
- 113981-49-0
- CS-0023115
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (2S)-
- DTXSID401313044
- AKOS022184878
- 7-O-Methylglabranin
- HY-N2676
- CHEMBL1253998
- FS-10164
-
- インチ: InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3
- InChIKey: VPGMCCIECGDASG-UHFFFAOYSA-N
- ほほえんだ: COc1cc(c2c(c1OC)OC(CC2=O)c3ccccc3)O
計算された属性
- せいみつぶんしりょう: 300.09978
- どういたいしつりょう: 300.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 65Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 524.4±50.0 °C at 760 mmHg
- フラッシュポイント: 196.0±23.6 °C
- PSA: 64.99
- じょうきあつ: 0.0±1.4 mmHg at 25°C
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449041644-5mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | 95% | 5mg |
$842.80 | 2023-09-04 | |
A2B Chem LLC | AA13074-1mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | >98% | 1mg |
$637.00 | 2024-01-04 | |
Aaron | AR000AXQ-5mg |
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (2S)- |
113981-49-0 | 98% | 5mg |
$753.00 | 2025-02-13 | |
A2B Chem LLC | AA13074-5mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | 98.0% | 5mg |
$660.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H89360-5mg |
5-Hydroxy-7,8-dimethoxyflavanone |
113981-49-0 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094108-5mg |
7-O-Methyldihydrowogonin |
113981-49-0 | 98% | 5mg |
¥2764.00 | 2024-08-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3119-1 mg |
5-Hydroxy-7,8-dimethoxyflavanone |
113981-49-0 | 1mg |
¥2435.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3119-5mg |
5-Hydroxy-7,8-dimethoxyflavanone |
113981-49-0 | 5mg |
¥ 17200 | 2023-09-08 | ||
Ambeed | A246796-5mg |
5-Hydroxy-7,8-Dimethoxyflavanone |
113981-49-0 | 98+% | 5mg |
$664.0 | 2025-02-27 |
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 8-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 8-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-oneに関する追加情報
Structural and Pharmacological Insights into (S)-5-Hydroxy-7,8-Dimethoxy-2-Phenylchroman-4-One (CAS 113981-49-0)
Recent advancements in chroman-based compound research have positioned (S)-5-hydroxy-7,8-dimethoxy-2-phenylchroman-4-one (CAS 113981-49-0) as a promising scaffold for exploring multitarget biological activities. This chiral phenylchroman derivative exhibits unique structural features combining a phenolic hydroxyl group at position 5, methoxy substituents at positions 7 and 8, and a phenyl ring conjugated through the chroman core. These structural elements create a dynamic balance between lipophilicity and hydrogen-bonding capacity, making this compound particularly interesting for drug design targeting enzyme inhibition and receptor modulation.
The S-configured stereocenter at the chroman ring's central carbon plays a critical role in determining pharmacokinetic properties. Recent NMR studies using dynamic nuclear polarization techniques revealed distinct conformational preferences compared to its racemic counterpart, explaining its superior bioavailability in murine models. This stereochemical specificity aligns with current trends emphasizing enantioselective synthesis to optimize therapeutic indices. The methoxy groups at positions 7 and 8 contribute significantly to metabolic stability by shielding reactive sites from cytochrome P450 enzymes, as demonstrated in hepatic microsome assays published in Nature Communications (2023).
In neuropharmacology applications, this compound has shown remarkable activity against α-secretase (ADAM10), achieving IC₅₀ values of 3.2 µM in cell-based assays – surpassing classical inhibitors like quercetin by an order of magnitude. Structural biology studies using cryo-electron microscopy revealed that the phenyl moiety forms π-stacking interactions with FAD-binding pockets while the hydroxyl group hydrogen bonds with critical asparagine residues. This dual interaction mechanism suggests potential for treating Alzheimer's disease through amyloid precursor protein processing modulation without off-target effects observed with γ-secretase inhibitors.
Ongoing research focuses on its anti-inflammatory properties mediated through NF-κB pathway inhibition. A recent study in Science Advances demonstrated dose-dependent suppression of TNF-α production in LPS-stimulated macrophages (EC₅₀ = 6.8 µM), attributed to the compound's ability to disrupt IκB kinase phosphorylation through its dimethoxy aromatic system. This activity profile aligns with emerging strategies targeting neuroinflammation in multiple sclerosis models where traditional immunosuppressants have limited efficacy.
Synthetic chemists have developed efficient asymmetric syntheses using organocatalytic approaches involving proline-derived thioureas, achieving enantiomeric excesses >98% in three-step sequences reported in JACS (2023). These methods utilize microwave-assisted conditions to accelerate Diels-Alder cycloadditions between substituted isochromanones and styrene derivatives, enabling scalable production for preclinical trials. Computational docking studies using Glide SP protocols predict favorable binding energies (-8.7 kcal/mol) at cannabinoid receptor type 2 (CB2R), suggesting potential analgesic applications without psychoactive effects.
Clinical translation efforts are now focusing on prodrug strategies to enhance blood-brain barrier permeability while maintaining selectivity profiles. A recent phase I trial formulation incorporating β-cyclodextrin complexes demonstrated improved CNS penetration with no hepatotoxicity markers detected after 28-day administration in cynomolgus monkeys. These results position CAS 113981-49-0 as a leading candidate for developing next-generation multitarget therapeutics addressing both neurodegenerative pathologies and inflammatory conditions.

